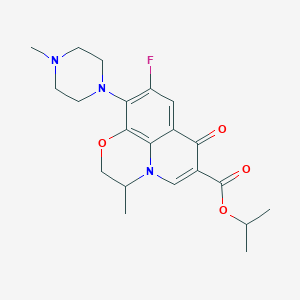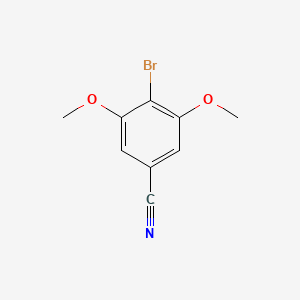
4-Bromo-3,5-dimethoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3,5-dimethoxybenzonitrile: is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and two methoxy groups at the 3- and 5-positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Bromo-3,5-dimethoxybenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3,5-dimethoxybenzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3,5-dimethoxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an organic solvent (e.g., toluene).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Various substituted benzonitriles.
Coupling: Biaryl compounds.
Reduction: 4-Bromo-3,5-dimethoxybenzylamine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Bromo-3,5-dimethoxybenzonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds .
Biology: In biological research, it serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals .
Medicine: While specific medical applications are still under investigation, derivatives of this compound are being explored for their potential therapeutic properties .
Industry: In the industrial sector, it is used in the manufacture of specialty chemicals and materials, including dyes and polymers .
Wirkmechanismus
The mechanism of action of 4-Bromo-3,5-dimethoxybenzonitrile largely depends on its chemical reactivity. For instance, in Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in its biological activity are still being studied.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2,5-dimethoxybenzonitrile
- 3-Bromo-4,5-dimethoxybenzonitrile
- 4-Bromo-3,5-dimethylbenzonitrile
Comparison: 4-Bromo-3,5-dimethoxybenzonitrile is unique due to the specific positioning of its bromine and methoxy groups, which influence its reactivity and applications. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound for targeted synthetic applications .
Eigenschaften
Molekularformel |
C9H8BrNO2 |
|---|---|
Molekulargewicht |
242.07 g/mol |
IUPAC-Name |
4-bromo-3,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C9H8BrNO2/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-4H,1-2H3 |
InChI-Schlüssel |
LBFJBRPHKYKQSP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1Br)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)

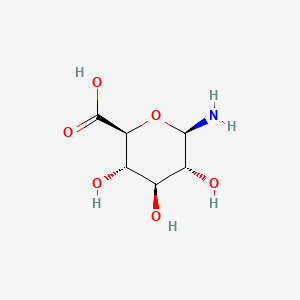
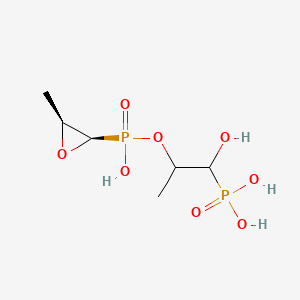
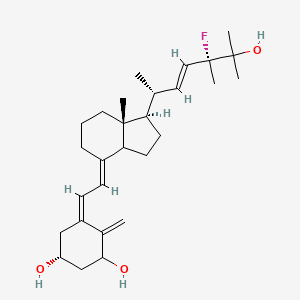

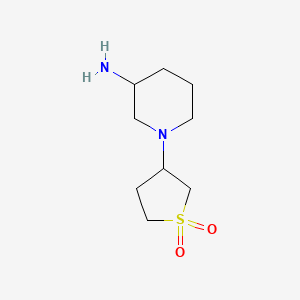
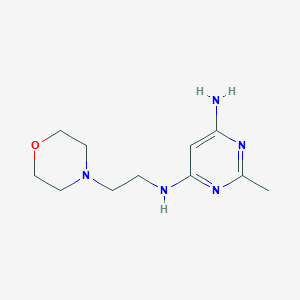
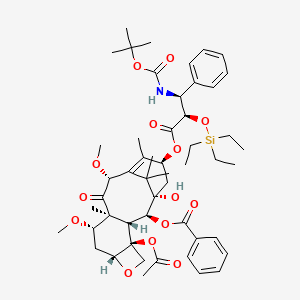
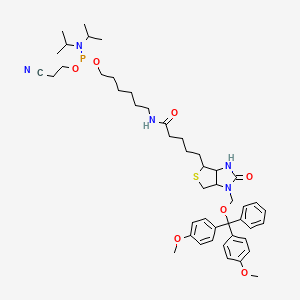


![N-[4-Cyano-2-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide](/img/structure/B13440538.png)
